(S)-Bendroflumethiazide (S)-Bendroflumethiazide (S)-bendroflumethiazide is the (S)-enantiomer of bendroflumethiazide. It is an enantiomer of a (R)-bendroflumethiazide.
Brand Name: Vulcanchem
CAS No.: 1245935-40-3
VCID: VC21349364
InChI: InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)/t14-/m0/s1
SMILES: C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2
Molecular Formula: C15H14F3N3O4S2
Molecular Weight: 421.4 g/mol

(S)-Bendroflumethiazide

CAS No.: 1245935-40-3

Cat. No.: VC21349364

Molecular Formula: C15H14F3N3O4S2

Molecular Weight: 421.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(S)-Bendroflumethiazide - 1245935-40-3

CAS No. 1245935-40-3
Molecular Formula C15H14F3N3O4S2
Molecular Weight 421.4 g/mol
IUPAC Name (3S)-3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide
Standard InChI InChI=1S/C15H14F3N3O4S2/c16-15(17,18)10-7-11-13(8-12(10)26(19,22)23)27(24,25)21-14(20-11)6-9-4-2-1-3-5-9/h1-5,7-8,14,20-21H,6H2,(H2,19,22,23)/t14-/m0/s1
Standard InChI Key HDWIHXWEUNVBIY-AWEZNQCLSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@H]2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2
SMILES C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2
Canonical SMILES C1=CC=C(C=C1)CC2NC3=C(C=C(C(=C3)C(F)(F)F)S(=O)(=O)N)S(=O)(=O)N2

Chemical Structure and Properties

(S)-Bendroflumethiazide, identified by CAS number 1245935-40-3, is officially named (3S)-3-benzyl-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-7-sulfonamide . This compound belongs to the thiazide diuretic class and represents one of the two enantiomers of racemic bendroflumethiazide. Its structure features a specific stereochemical configuration at the 3-position of the benzothiadiazine ring system, which distinguishes it from the R-enantiomer.

The physicochemical properties of (S)-bendroflumethiazide are essential for understanding its pharmacological behavior and developing analytical methods for its identification and quantification. These properties are summarized in the following table:

PropertyValue
Molecular FormulaC₁₅H₁₄F₃N₃O₄S₂
Molecular Weight421.415 g/mol
Exact Mass421.038 g/mol
Polar Surface Area (PSA)135.12000
LogP4.95410
SMILES NotationO=[S]1(C2=CC(S(=O)=O)=C(C(F)(F)F)C=C2NC@HN1)=O

Analytical Methods and Separation Techniques

The separation and analysis of (S)-bendroflumethiazide from its R-enantiomer have been the focus of several analytical studies. These methods are crucial for quality control in pharmaceutical manufacturing, pharmacokinetic studies, and further research on enantioselective drug effects.

Other Analytical Approaches

Research Significance and Applications

Pharmaceutical Research

The study of (S)-bendroflumethiazide holds significance in pharmaceutical research for several reasons:

  • Chiral purity: High-purity (S)-bendroflumethiazide (>98%) is commercially available for research purposes , enabling studies into the specific properties of this enantiomer.

  • Structure-activity relationships: Research into the specific enantiomer can provide insights into the structural determinants of thiazide diuretic activity.

  • Drug development: Understanding the properties of (S)-bendroflumethiazide could lead to the development of improved diuretic and antihypertensive medications with enhanced efficacy or reduced side effects.

Future Research Directions

Several promising areas for future research on (S)-bendroflumethiazide can be identified:

  • Comparative pharmacological studies between the S-enantiomer, R-enantiomer, and racemic mixture to elucidate potential differences in efficacy, potency, and side effect profiles

  • Development of improved synthetic or separation methods for more efficient production of enantiopure (S)-bendroflumethiazide

  • Clinical investigations to determine if the S-enantiomer offers therapeutic advantages over the racemic form in the treatment of hypertension or edema

  • Structure-based drug design using (S)-bendroflumethiazide as a lead compound for developing novel diuretics with enhanced properties

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